(2-(Morpholin-4-carbonyl)phenyl)boronsäure

Übersicht

Beschreibung

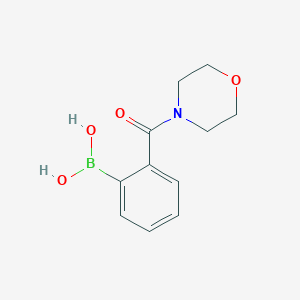

(2-(Morpholine-4-carbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H14BNO4 and its molecular weight is 235.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2-(Morpholine-4-carbonyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Morpholine-4-carbonyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Synthese

(2-(Morpholin-4-carbonyl)phenyl)boronsäure wird als Baustein bei der Synthese verschiedener pharmazeutischer Verbindungen eingesetzt. Insbesondere wird sie zur Herstellung von Arylphthalazin-Derivaten verwendet, die potente und oral bioverfügbare Inhibitoren von VEGFR-2 sind, einem Schlüsselziel in der Anti-Angiogenese-Krebstherapie .

Anwendungen in der Sensorik

Die Boronsäuregruppe dieser Verbindung interagiert mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen, was sie für Anwendungen in der Sensorik wertvoll macht. Sie kann die elektrostatischen oder lipophilen Eigenschaften von Arzneimitteln oder Fluoreszenzfarbstoffen verändern, um ihre Permeation von Modellmembranen zu verbessern .

Arzneimittelfreisetzung

Boronsäuren und ihre Ester, einschließlich this compound, werden für die Entwicklung neuer Arzneimittel und Arzneimittelfreisetzungssysteme in Betracht gezogen. Sie sind insbesondere als Borträger geeignet, die sich für die Neutroneneinfangtherapie eignen, obwohl sie in Wasser nur marginal stabil sind .

Chemische Synthese

Die Verbindung wird auch in der chemischen Synthese eingesetzt, insbesondere in Suzuki–Miyaura-Kupplungsreaktionen. Diese Reaktionen werden aufgrund ihrer milden Bedingungen, ihrer Toleranz gegenüber funktionellen Gruppen und der umweltfreundlichen Natur von Organobor-Reagenzien bevorzugt .

Selektive Bindung

Mit dieser Verbindung synthetisierte Phenylboronsäure-funktionalisierte Materialien haben eine hohe Bindungsaffinität und -kapazität für biologische Moleküle wie Adenosin und Catechol gezeigt, was für biomedizinische Anwendungen von Bedeutung ist .

Krebsforschung

Aufgrund ihrer Rolle bei der Synthese von VEGFR-2-Inhibitoren ist this compound indirekt in die Krebsforschung involviert und trägt zur Entwicklung neuer Therapeutika bei .

Materialwissenschaften

In den Materialwissenschaften hilft diese Verbindung bei der Herstellung von biologisch und pharmakologisch aktiven Molekülen, die in verschiedene Materialien für den medizinischen Einsatz integriert werden können .

Organische Chemie

Es dient als Reagenz in der organischen Chemie zur Synthese von Arylboronaten durch Kupplungsreaktionen, die wichtige Zwischenprodukte bei der Herstellung komplexer organischer Moleküle sind .

Wirkmechanismus

Target of Action

It is used as a building block for the synthesis of various pharmaceutical and biologically active compounds .

Mode of Action

2-(Morpholine-4-carbonyl)phenylboronic acid is a boron reagent used in Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling, which is a widely applied method for forming carbon-carbon bonds . The process involves two key steps: oxidative addition, where palladium donates electrons to form a new Pd–C bond, and transmetalation, where the organic group is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which 2-(Morpholine-4-carbonyl)phenylboronic acid participates, is a key step in various biochemical pathways. It enables the formation of complex organic compounds through the creation of carbon-carbon bonds . .

Pharmacokinetics

It is used for the synthesis of a series of arylphthalazine derivatives, which are potent and orally bioavailable inhibitors of vegfr-2

Result of Action

Its role in the suzuki–miyaura coupling reaction suggests that it contributes to the formation of complex organic compounds, which can have various effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of 2-(Morpholine-4-carbonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it participates is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed effectively in a variety of conditions.

Biologische Aktivität

(2-(Morpholine-4-carbonyl)phenyl)boronic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by empirical data.

- Molecular Formula : CHBNO

- Molecular Weight : 233.05 g/mol

- CAS Number : 874219-17-7

These properties facilitate its role in various biochemical interactions and therapeutic applications.

The biological activity of (2-(Morpholine-4-carbonyl)phenyl)boronic acid is primarily attributed to its ability to interact with specific enzymes and receptors. Similar compounds have been shown to:

- Inhibit Enzymatic Activity : Boronic acids often act as reversible inhibitors of serine proteases and other enzymes, influencing pathways related to cell proliferation and apoptosis .

- Modulate Cellular Signaling : This compound may alter phosphorylation states of key signaling proteins, which can lead to changes in gene expression and cellular metabolism .

- Interfere with Protein Interactions : The boronic acid moiety can form reversible covalent bonds with diols, impacting protein interactions crucial for various biological processes .

Anticancer Properties

Research indicates that (2-(Morpholine-4-carbonyl)phenyl)boronic acid exhibits significant antiproliferative activity against various tumor cell lines. For instance:

- Case Study 1 : In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells, suggesting its potential as a therapeutic agent in oncology .

- Case Study 2 : A study involving different cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways, highlighting its role as an anticancer agent .

Antibacterial and Antiviral Activities

Boronic acids have also been investigated for their antibacterial and antiviral properties:

- Antibacterial Activity : Compounds similar to (2-(Morpholine-4-carbonyl)phenyl)boronic acid have shown effectiveness against gram-positive bacteria, indicating a potential role in treating bacterial infections .

- Antiviral Activity : Preliminary studies suggest that boronic acids can inhibit viral replication by interfering with viral proteases, although specific data on this compound is still emerging .

Pharmacokinetics

Understanding the pharmacokinetic profile of (2-(Morpholine-4-carbonyl)phenyl)boronic acid is crucial for its therapeutic application:

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Metabolism | Liver (CYP450 enzymes) |

| Elimination Half-Life | 4–6 hours |

| Volume of Distribution | High |

These parameters suggest that while the compound is well absorbed, careful consideration must be given to dosing regimens to optimize therapeutic outcomes.

Eigenschaften

IUPAC Name |

[2-(morpholine-4-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO4/c14-11(13-5-7-17-8-6-13)9-3-1-2-4-10(9)12(15)16/h1-4,15-16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXSLRIREWOQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C(=O)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657424 | |

| Record name | [2-(Morpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-17-7 | |

| Record name | B-[2-(4-Morpholinylcarbonyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Morpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.